Deae-cellulose

Description

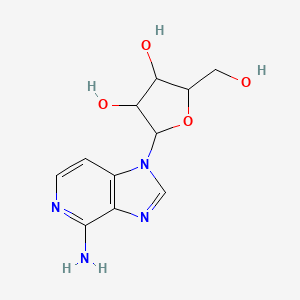

DEAE-cellulose is a glycoside.

This compound has been reported in Aronia melanocarpa and Hyphaene thebaica with data available.

Cellulose derivative used in chromatography, as ion-exchange material, and for various industrial applications.

Structure

2D Structure

Properties

IUPAC Name |

(6S)-2-(hydroxymethyl)-6-[(3S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5?,6?,7?,8?,9?,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-WFVLMXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C(C(C(O1)O)O)O)O[C@H]2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

9004-34-6, 99331-82-5, 9013-34-7 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEAE-cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

DEAE-Cellulose: A Technical Guide to Anion-Exchange Chromatography

Diethylaminoethyl cellulose (DEAE-cellulose) is a cornerstone of biopharmaceutical research and development, serving as a versatile and effective resin for the purification of biomolecules.[1][2] This technical guide provides an in-depth exploration of this compound, its mechanism of action, and practical protocols for its application in laboratory and industrial settings.

Core Principles of this compound

This compound is a positively charged resin used extensively in ion-exchange chromatography for the separation and purification of proteins and nucleic acids.[1][3] It is classified as a weak anion exchanger.[4]

Chemical Structure and Properties

The resin is synthesized by derivatizing a cellulose matrix with diethylaminoethanol (DEAE). This process introduces diethylaminoethyl functional groups, -N+(C2H5)2, which are covalently linked to the glucose subunits of the cellulose backbone. At a neutral pH, the tertiary amine group in the DEAE moiety is protonated, conferring a positive charge to the resin. This positive charge is central to its function in anion-exchange chromatography.

Commercially, this compound is available in various forms, such as DE52 and DE53, which are often supplied pre-swollen to facilitate ease of use. The material typically appears as white, microgranular, and fibrous.

Mechanism of Action: Anion-Exchange Chromatography

This compound chromatography separates molecules based on their net negative charge. The process relies on the reversible electrostatic interaction between negatively charged biomolecules and the positively charged DEAE groups on the resin.

The key steps in the separation process are:

-

Equilibration : The this compound column is first equilibrated with a starting buffer of a specific pH and low ionic strength. The pH is chosen to ensure that the target molecules have a net negative charge and the this compound is positively charged. For effective binding, the buffer pH should generally be at least one pH unit above the isoelectric point (pI) of the target protein.

-

Sample Loading (Adsorption) : A solution containing the mixture of biomolecules is loaded onto the equilibrated column. Negatively charged molecules displace the counter-ions (like Cl⁻) and bind to the positively charged DEAE groups on the resin, while neutral or positively charged molecules pass through the column in the void volume.

-

Washing : The column is washed with the starting buffer to remove any unbound or weakly bound molecules.

-

Elution (Desorption) : The bound molecules are recovered by altering the buffer conditions to disrupt the electrostatic interactions. This is typically achieved in one of two ways:

-

Increasing Ionic Strength : A gradient of increasing salt concentration (e.g., NaCl) is passed through the column. The salt ions compete with the bound molecules for the charged sites on the resin, leading to their release. Molecules with a lower net negative charge will elute at lower salt concentrations, while more highly charged molecules require higher salt concentrations to be displaced.

-

Changing pH : A pH gradient can also be used for elution. Lowering the pH of the buffer will protonate the acidic groups (e.g., carboxyl groups) on the bound proteins, reducing their net negative charge and weakening their interaction with the resin, causing them to elute.

-

The following diagram illustrates the general workflow of protein purification using this compound anion-exchange chromatography.

Quantitative Data and Technical Specifications

The performance of this compound is characterized by several key parameters. The following table summarizes typical quantitative data for this compound resins.

| Parameter | Typical Value | Description | Reference |

| Type of Exchanger | Weak Anion Exchanger | Positively charged resin that interacts with anions. | |

| Functional Group | Diethylaminoethyl (DEAE) | Provides the positive charge for binding. | |

| Matrix | Cellulose | An inert, hydrophilic support matrix. | |

| Exchange Capacity | 0.9 - 1.4 mmol/g (dry) | Molar amount of exchangeable ions per gram of dry resin. | |

| Protein Binding Capacity | 550 - 900 mg/g (dry, BSA at pH 8.5) | Amount of a standard protein (BSA) that can be bound per gram of dry resin under specific conditions. | |

| Effective pH Range | ~ pH 5 - 9 | The operational pH range over which the resin is effective. | |

| pKa (DE52) | 11.5 | The pKa of the amine group on the DEAE ligand. | |

| Particle Size | 25 - 60 µm | The typical size range of the resin beads. |

Experimental Protocol: Protein Purification

This section provides a generalized protocol for the purification of a target protein from a complex mixture using this compound column chromatography.

Materials

-

This compound resin (e.g., DE52, pre-swollen)

-

Chromatography column

-

Starting Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)

-

Sample: Clarified cell lysate or protein mixture dialyzed against the starting buffer

-

Peristaltic pump and fraction collector (optional, but recommended)

-

Spectrophotometer or protein assay reagents (e.g., Bradford, BCA)

Methodology

1. Column Preparation and Equilibration:

-

If using a dry form of this compound, it must be swollen according to the manufacturer's instructions. Pre-swollen resins like DE52 can be used more directly.

-

Prepare a slurry of the this compound resin in the starting buffer.

-

Gently pour the slurry into the chromatography column, avoiding the introduction of air bubbles. Allow the resin to pack under gravity or low flow pressure.

-

Once packed, wash the column with at least 5-10 column volumes of the starting buffer to ensure the pH and ionic strength are uniform throughout the resin bed.

2. Sample Application:

-

Ensure the protein sample is in a low ionic strength buffer, ideally the same as the starting buffer. This can be achieved through dialysis or buffer exchange.

-

Load the prepared sample onto the top of the equilibrated column at a controlled flow rate.

-

Collect the flow-through fraction. This fraction contains unbound molecules.

3. Washing:

-

After the entire sample has entered the resin bed, wash the column with 2-5 column volumes of the starting buffer.

-

This step removes any remaining unbound or very weakly bound proteins.

-

Continue collecting fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) until it returns to baseline.

4. Elution:

-

Elute the bound proteins by applying the elution buffer. A linear salt gradient is often preferred for high-resolution separations.

-

To create a linear gradient, mix the starting buffer and the high-salt elution buffer in continuously increasing proportions. For example, a gradient from 0 M to 1 M NaCl over 10-20 column volumes.

-

Alternatively, a step gradient can be used, where the salt concentration is increased in discrete steps (e.g., 0.1 M, 0.25 M, 0.5 M NaCl).

-

Collect fractions throughout the elution process.

5. Analysis of Fractions:

-

Measure the protein concentration in each collected fraction.

-

Perform an activity assay or SDS-PAGE analysis on the fractions to identify which ones contain the purified target protein.

-

Pool the fractions containing the pure protein of interest for downstream applications.

6. Column Regeneration and Storage:

-

To regenerate the column, wash it with several column volumes of a high-salt buffer (e.g., 1.5 M NaCl) to remove all bound molecules.

-

Follow with a wash of several column volumes of deionized water.

-

For long-term storage, the column should be filled with a solution that inhibits microbial growth, such as 20% ethanol, as recommended by the manufacturer.

This guide provides a comprehensive overview of this compound and its application in anion-exchange chromatography. By understanding the fundamental principles and following a structured experimental approach, researchers can effectively utilize this powerful technique for the purification of a wide range of biomolecules.

References

DEAE-Cellulose: A Technical Guide to Structure, Function, and Application in Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethylaminoethyl (DEAE)-Cellulose, a widely utilized resin in laboratory and industrial-scale separation and purification of biomolecules. This document details its fundamental structure, the chemistry of its functional group, and its application in anion-exchange chromatography. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing both theoretical knowledge and practical guidance.

Core Concepts: Structure and Functional Group

DEAE-cellulose is a positively charged ion-exchange chromatography resin.[1] Its structure consists of a cellulose backbone, a naturally occurring polysaccharide composed of β(1→4) linked D-glucose units, which has been chemically modified to incorporate diethylaminoethyl (DEAE) functional groups.[1] These DEAE groups are covalently attached to the hydroxyl groups of the glucose residues within the cellulose polymer.

The functional group, diethylaminoethyl, is a tertiary amine with the chemical formula (C₂H₅)₂N-CH₂-CH₂-. Under acidic to neutral pH conditions, the lone pair of electrons on the nitrogen atom accepts a proton, resulting in a positively charged quaternary ammonium group. This positive charge is the basis for this compound's utility as a weak anion exchanger.[1] It reversibly binds negatively charged molecules (anions), such as proteins and nucleic acids, from a solution.[1]

The synthesis of this compound typically involves the reaction of cellulose with 2-chloro-N,N-diethylamine under alkaline conditions. The degree of substitution, which is the average number of DEAE groups per glucose unit, can be controlled during the manufacturing process and influences the resin's ion-exchange capacity.

A critical property of the DEAE functional group is its pKa value, which is approximately 11.5.[2] This indicates that the DEAE group remains positively charged over a broad pH range, typically from 2 to 9, making it suitable for the separation of a wide variety of biomolecules.

Quantitative Properties of this compound

The performance of this compound in chromatographic applications is defined by several key quantitative parameters. These properties can vary between different commercial preparations of the resin.

| Property | Typical Value Range | Unit | Significance |

| Ion-Exchange Capacity | 0.10 - 1.4 | mmol/g (dry) or mmol/mL (resin) | Represents the total number of charged functional groups per unit amount of resin, indicating its overall binding potential. |

| Protein Binding Capacity (Bovine Serum Albumin - BSA) | 550 - 900 | mg/g (dry resin) | A practical measure of the amount of a standard protein that can be bound by the resin under specific conditions. |

| Protein Binding Capacity (Thyroglobulin) | ~10 | mg/mL (resin) | Illustrates the binding capacity for a very large protein, which can be influenced by steric hindrance. |

| pKa of Functional Group | ~11.5 | - | Determines the pH range over which the functional group is charged and thus the operational pH range for chromatography. |

| Particle Size | 25 - 60 | µm | Affects the resolution and flow rate of the chromatography column. Smaller particles generally provide higher resolution but also higher backpressure. |

| Maximum Flow Rate | ~50 | mL/min | The highest linear velocity of the mobile phase that can be used without compressing the column bed, which would impede flow. |

Experimental Protocols: this compound Chromatography

The successful application of this compound for the purification of biomolecules relies on a series of well-defined experimental steps.

Column Packing and Equilibration

-

Resin Preparation: If supplied as a dry powder, the this compound must be pre-swollen in the desired buffer. Many commercial forms are available pre-swollen. It is crucial to remove any fine particles that could clog the column by repeated suspension and decantation in the starting buffer.

-

Slurry Preparation: A slurry of the resin is prepared in the starting buffer, typically at a concentration of 50-75% (v/v).

-

Column Packing: The slurry is carefully poured into the chromatography column, avoiding the introduction of air bubbles. The column outlet is opened, and the resin is allowed to settle under gravity or with the assistance of a pump at a flow rate slightly higher than the intended operational flow rate. A uniform and stable packed bed is essential for optimal separation.

-

Equilibration: The packed column is washed with several column volumes (typically 5-10) of the starting buffer. This step ensures that the pH and ionic strength of the column are uniform and identical to the conditions of the sample to be loaded. The pH and conductivity of the effluent should be monitored until they match those of the starting buffer.

Sample Application

-

Sample Preparation: The sample containing the target molecule should be in a buffer with the same pH and a low ionic strength as the starting buffer to ensure efficient binding to the resin. The pH should be chosen such that the target molecule is negatively charged while some impurities may be neutral or positively charged.

-

Loading: The prepared sample is applied to the top of the equilibrated column. The flow rate during loading should be slow enough to allow for the interaction and binding of the target molecules to the this compound.

Elution

The process of releasing the bound molecules from the resin is called elution. This is typically achieved by changing the composition of the mobile phase.

-

Salt Gradient Elution: This is the most common method. A linear or stepwise gradient of increasing salt concentration (e.g., NaCl) is applied to the column. The salt ions compete with the bound molecules for the charged sites on the resin. Molecules with weaker ionic interactions will elute at lower salt concentrations, while those with stronger interactions will require higher salt concentrations to be displaced.

-

pH Gradient Elution: Alternatively, a decreasing pH gradient can be used. As the pH of the buffer decreases, the net negative charge on the bound proteins is reduced as acidic groups become protonated. This weakening of the ionic interaction leads to the elution of the proteins.

Regeneration

After elution, the column needs to be regenerated to remove any remaining bound substances and prepare it for the next use.

-

High Salt Wash: The column is washed with a high concentration salt solution (e.g., 1-2 M NaCl) to strip off all ionically bound molecules.

-

Caustic Wash (Optional): For more rigorous cleaning to remove precipitated proteins or hydrophobically bound substances, a wash with a dilute sodium hydroxide solution (e.g., 0.1-0.5 M NaOH) can be performed.

-

Re-equilibration: The column is then washed extensively with the starting buffer until the pH and conductivity return to their initial values.

Visualizing the Workflow

The logical flow of a typical protein purification experiment using this compound chromatography can be visualized as a series of interconnected steps.

References

An In-depth Technical Guide to the Charge Properties of DEAE-Cellulose Resin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the charge properties of Diethylaminoethyl (DEAE)-cellulose resin, a widely used weak anion exchanger in chromatography. Understanding these properties is critical for the successful separation and purification of biomolecules such as proteins and nucleic acids.[1][2] This document outlines the fundamental principles of DEAE-cellulose, presents key quantitative data in a structured format, provides detailed experimental protocols, and includes visualizations to illustrate core concepts.

Core Principles of this compound Chemistry

This compound is a positively charged resin used for ion-exchange chromatography.[2][3] Its matrix is composed of cellulose beads that have been derivatized with diethylaminoethyl (DEAE) functional groups.[1] At a neutral pH, the tertiary amine group in the DEAE moiety is protonated, conferring a positive charge to the resin. This positive charge allows for the reversible binding of negatively charged molecules (anions), such as proteins with a net negative charge and nucleic acids.

As a "weak" anion exchanger, the charge of this compound is dependent on the pH of the surrounding buffer. The resin is effective over a pH range of approximately 5 to 9. Above pH 9, the DEAE group begins to lose its positive charge, which reduces its binding capacity. The pKa of the DEAE group is approximately 11.5. For effective binding, the operating pH should be at least two units below the pKa of the amine group to ensure it remains protonated and positively charged.

The separation of biomolecules on a this compound column is achieved by manipulating the ionic strength or the pH of the elution buffer. By increasing the salt concentration, the competition for binding sites on the resin increases, leading to the release of the bound molecules. Alternatively, lowering the pH will protonate acidic groups on the bound protein, reducing its net negative charge and causing it to elute from the column.

Quantitative Data and Resin Characteristics

The physical and chemical properties of this compound resins can vary between manufacturers and specific product lines (e.g., DE52). The following tables summarize key quantitative data for commonly used this compound resins.

Table 1: General Properties of this compound Resin

| Property | Value | Reference |

| Type of Ion Exchanger | Weak Anion Exchanger | |

| Functional Group | Diethylaminoethyl (DEAE) | |

| pKa | ~11.5 | |

| Recommended Operating pH Range | 5 - 9 | |

| pH Stability (Operational) | 2 - 12 |

Table 2: Physical and Performance Characteristics of a Typical this compound Resin (e.g., DE52)

| Property | Value | Reference |

| Appearance | White microgranular fibrous | |

| Granule Size | 25 - 60 µm | |

| Exchange Capacity | 0.9 - 1.4 mmol/g (dry) | |

| Ionic Capacity | 0.10 - 0.14 mmol Cl-/mL resin | |

| Protein Loading Capacity (BSA, pH 8.5) | 550 - 900 mg/g (dry) | |

| Available Capacity (HSA) | ~160 mg/mL resin | |

| Water Content | 65 - 75% | |

| Maximum Flow Rate | 50 mL/min | |

| Column Volume | 6.5 mL/g |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound resin in column chromatography.

Resin Preparation and Activation (for Dry Resin)

If using a dry form of this compound, it must be swelled and activated before use.

-

Swelling: Suspend the dry resin in approximately 5 volumes of distilled water. Allow it to swell for 30-45 minutes.

-

Fines Removal: After the resin has settled, carefully decant the supernatant which contains fine particles that can impede column flow. Repeat this washing step two to three more times with fresh distilled water.

-

Activation (Alkali Treatment): Resuspend the settled resin in 2 column volumes (CV) of 0.1 M NaOH containing 0.5 M NaCl. Stir gently for 10 minutes. Transfer the slurry to a Buchner funnel and allow the buffer to drain slowly.

-

Neutralization (Acid Treatment): Wash the resin with 2 CV of 0.1 M HCl containing 0.5 M NaCl.

-

Washing: Wash the resin with distilled water until the pH of the effluent is neutral (pH ~5-7).

-

Storage: The prepared resin can be stored in a neutral buffer (e.g., 1 M NaCl, pH 7-8) at 4°C.

Column Packing

-

Degassing: Degas the resin slurry before packing to prevent air bubbles from forming in the column.

-

Slurry Preparation: Prepare a slurry of the resin in the starting buffer, typically in a ratio of 75% settled resin to 25% buffer.

-

Pouring the Column: Pour the slurry into the chromatography column in one continuous motion to ensure a homogenous bed.

-

Packing the Bed: Allow the resin to settle by gravity or by pumping the starting buffer through the column at a flow rate slightly higher than the intended operational flow rate. The bed is considered stable when its height no longer changes.

Column Equilibration

-

Equilibrate the packed column by washing it with 5-10 column volumes of the starting (binding) buffer.

-

The column is fully equilibrated when the pH and conductivity of the effluent match that of the starting buffer.

-

The starting buffer should have a low ionic strength to facilitate the binding of the target molecules. Its pH should be at least one pH unit above the isoelectric point (pI) of the target protein to ensure the protein has a net negative charge.

Sample Application

-

The sample should be prepared in or exchanged into the starting buffer to ensure proper binding.

-

Remove any particulates from the sample by centrifugation or filtration (0.22 or 0.45 µm filter).

-

Apply the sample to the top of the equilibrated column at a controlled flow rate.

Washing

After sample application, wash the column with 2-3 column volumes of the starting buffer to remove any unbound or weakly bound molecules.

Elution

Elution of the bound molecules can be achieved through two primary methods:

-

Salt Gradient Elution: Gradually increase the salt concentration of the buffer (e.g., using a linear gradient of NaCl from 0 to 1 M). This increases the competition for the charged sites on the resin, causing the bound molecules to dissociate and elute. Molecules with a lower net charge will elute at a lower salt concentration, while those with a higher net charge will require a higher salt concentration to elute.

-

pH Gradient Elution: Gradually decrease the pH of the elution buffer. As the pH approaches the pI of a bound protein, its net negative charge decreases, weakening its interaction with the positively charged resin and causing it to elute.

Regeneration

After each use, the column should be regenerated to remove any remaining bound substances. This is typically done by washing the column with a high salt concentration buffer (e.g., 1-2 M NaCl) followed by a wash with the starting buffer to re-equilibrate the column for the next use. For more rigorous cleaning, washing with 0.1 M NaOH can be performed.

Visualizations

The following diagrams illustrate key concepts related to the charge properties and application of this compound resin.

Caption: Interaction of a negatively charged protein with this compound resin.

Caption: A typical workflow for this compound chromatography.

Caption: Relationship between pH, protein charge, and binding to this compound.

References

Unraveling the Molecular Dance: A Technical Guide to Protein-DEAE Cellulose Interactions

For Immediate Release

This technical guide provides an in-depth exploration of the principles and methodologies governing the interaction of proteins with Diethylaminoethyl (DEAE) cellulose, a cornerstone of ion-exchange chromatography. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms, presents critical quantitative data, and offers detailed experimental protocols to empower robust protein purification strategies.

The Core Mechanism: An Electrostatic Embrace

DEAE-cellulose is a weak anion-exchange resin, a distinction critical to its function.[1][2] The stationary phase consists of a cellulose matrix functionalized with diethylaminoethyl (DEAE) groups.[3][4] At a pH below the pKa of the tertiary amine in the DEAE group (approximately 10), the amine is protonated, conferring a positive charge to the resin.[2] This positively charged matrix is the foundation for its ability to reversibly bind proteins.

The binding of a protein to this compound is primarily governed by electrostatic interactions. Proteins, being amphoteric molecules, possess a net charge that is dependent on the pH of the surrounding buffer. When the buffer pH is above the isoelectric point (pI) of a protein, the protein will have a net negative charge due to the deprotonation of its acidic residues (e.g., aspartic acid, glutamic acid). It is under these conditions that the negatively charged protein will bind to the positively charged this compound matrix. Conversely, proteins with a net positive charge (at a pH below their pI) or neutral proteins will not bind and will pass through the column.

Elution of the bound proteins is achieved by disrupting these electrostatic interactions. This can be accomplished in two primary ways:

-

Increasing Ionic Strength: By introducing a salt gradient (commonly NaCl) of increasing concentration, the salt ions compete with the bound proteins for the charged sites on the resin. This competition weakens the protein-resin interaction, leading to the elution of the protein. Proteins with a lower net negative charge will elute at lower salt concentrations, while those with a higher net negative charge require higher salt concentrations for elution.

-

Altering pH: Decreasing the pH of the buffer will cause the acidic groups on the protein to become protonated, reducing the protein's net negative charge. As the pH approaches the protein's pI, the net charge approaches zero, weakening the electrostatic interaction and causing the protein to elute from the column.

Quantitative Data for Practical Application

The efficiency of protein binding and elution is dependent on several quantifiable parameters. The following tables summarize key data for this compound chromatography.

| Parameter | Value | Reference |

| Resin Type | Weak anion exchanger | |

| Functional Group | Diethylaminoethyl (DEAE) | |

| Matrix | Cellulose | |

| Working pH Range | 2 - 9 |

Table 1: General Properties of this compound Resin

| Protein | Binding Capacity (mg/g dry resin) | Binding Conditions (pH) | Elution Conditions | Reference |

| Bovine Serum Albumin (BSA) | 550-900 | 8.5 | Salt Gradient | |

| General Protein Loading (preswollen beads) | 4.5-6.0 mg/g | Dependent on protein pI | Salt or pH Gradient | |

| Thyroglobulin | ~10 mg/mL resin | 8.3 | 2 M NaCl |

Table 2: Protein Binding Capacities of this compound

| Protein | Equilibration Buffer | Elution Buffer/Gradient | Reference | |---|---|---|---|---| | Candida Hemoglobin | 5 mM Tris-HCl, pH 7.5 | Linear gradient of 5 to 60 mM Tris-HCl, pH 7.5 | | | Chitinase | 0.1 M phosphate buffer, pH 7 | Linear NaCl gradient (0.2–1 M) in the same buffer | | | Lipase | 50 mM Tris–HCl buffer, pH 9 | Elution at pH 6, 7, and 8 | | | Ovalbumin, Lysozyme, Ovotransferrin | Tris-succinate 40 mM, pH 8.6 | Tris-succinate 0.3 M, pH 4.3 (pH gradient) | |

Table 3: Exemplary Buffer and Elution Conditions for Specific Proteins

Experimental Protocols: A Step-by-Step Guide

The following are generalized yet detailed protocols for key stages of protein purification using this compound chromatography.

Preparation and Equilibration of the this compound Column

-

Resin Swelling and Fines Removal: If starting with dry resin, suspend it in a generous volume of distilled water and allow it to swell completely. Gently decant the supernatant to remove fine particles that can impede flow rate. Repeat this process several times. For pre-swollen resins, proceed to the next step.

-

Acid and Base Washing (for new or stored resin): Wash the resin with 2-4 bed volumes of 0.1 M HCl to remove any positively charged contaminants. Follow this with a wash with distilled water until the pH of the effluent is neutral. Then, wash with 2-4 bed volumes of 0.1 M NaOH to remove any negatively charged contaminants, again followed by a water wash to neutrality.

-

Equilibration: Equilibrate the column by passing 5-10 column volumes of the starting buffer (the buffer in which the protein sample is dissolved) through the column. The pH and conductivity of the effluent should be identical to that of the starting buffer before applying the sample. A common starting buffer is a low ionic strength buffer (e.g., 20-50 mM Tris-HCl) at a pH at least one unit above the pI of the target protein.

Sample Application and Elution

-

Sample Preparation: The protein sample should be in the starting buffer. If the sample has a high salt concentration (e.g., from a previous ammonium sulfate precipitation step), it must be desalted by dialysis or buffer exchange into the starting buffer to ensure binding to the resin.

-

Sample Loading: Apply the prepared sample to the top of the equilibrated column at a controlled flow rate.

-

Washing: After the entire sample has entered the column bed, wash the column with 2-3 column volumes of the starting buffer to remove any unbound proteins.

-

Elution: Elute the bound proteins using either a continuous salt gradient (e.g., 0 to 1 M NaCl in the starting buffer) or a stepwise salt gradient. Alternatively, a pH gradient can be used for elution. Collect fractions throughout the elution process.

-

Analysis of Fractions: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of the target protein (e.g., by SDS-PAGE or a specific activity assay).

Visualizing the Broader Context: The SOS Signaling Pathway

To illustrate a practical application, we consider the Salt Overly Sensitive (SOS) signaling pathway in plants. Interestingly, the 14-3-3 proteins, which are key regulators in this pathway, were originally named based on their fractionation pattern on this compound chromatography and their migration on starch-gel electrophoresis. The SOS pathway is crucial for maintaining ion homeostasis under salt stress.

Caption: The Salt Overly Sensitive (SOS) signaling pathway in plants.

This guide provides a foundational understanding of the mechanism of protein binding to this compound, supported by quantitative data and practical protocols. By mastering these principles, researchers can effectively leverage this powerful technique for the purification of a wide array of proteins.

References

The Definitive Guide to DEAE-Cellulose: pKa, Optimal pH, and Experimental Protocols

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Principles and Practices of DEAE-Cellulose Ion-Exchange Chromatography.

This in-depth guide provides a thorough examination of Diethylaminoethyl (DEAE)-cellulose, a widely utilized weak anion exchanger in the purification of biomolecules. This document elucidates the fundamental properties of this compound, including its pKa value and optimal pH range for effective protein separation. Detailed experimental protocols and quantitative data are presented to empower researchers in the development and optimization of their purification strategies.

Core Principles of this compound Chromatography

This compound is a positively charged ion-exchange resin used in chromatography to separate and purify proteins and nucleic acids based on their net surface charge.[1] The functional group, diethylaminoethyl, is a weak base, meaning it is only partially ionized over a specific pH range.[2][3] This characteristic is pivotal in the binding and elution of target molecules.

The binding mechanism relies on the electrostatic interaction between the positively charged DEAE groups on the cellulose matrix and the negatively charged molecules in the sample.[3] For a protein to bind to this compound, the pH of the buffer solution must be above the isoelectric point (pI) of the protein, conferring a net negative charge to the protein.[2] Elution is typically achieved by either increasing the ionic strength of the buffer (salt gradient) to compete for the binding sites, or by decreasing the pH to neutralize the charge on the protein, thus weakening its interaction with the resin.

pKa and Optimal pH Range of this compound

The pKa of the diethylaminoethyl group on this compound is approximately 11.5. This high pKa value indicates that the functional group is a weak base. For effective binding in anion exchange chromatography, it is crucial that the stationary phase is positively charged. To ensure the this compound resin is sufficiently protonated and maintains its positive charge, chromatography should be performed at a pH at least 2 units below the pKa of the amine group.

The operational pH range for this compound is a critical parameter for successful separations. While the resin is stable over a broader pH range, its effective binding capacity is limited. The optimal and most commonly cited working pH range for this compound chromatography is between pH 5.0 and 9.0 . Below pH 5, the resin may start to lose its charge, and above pH 9, the positive charge of the DEAE group begins to titrate, leading to a decrease in binding capacity.

| Parameter | Value | Reference(s) |

| Functional Group | Diethylaminoethyl | |

| Type of Exchanger | Weak Anion Exchanger | |

| pKa | ~11.5 | |

| Optimal Operating pH Range | 5.0 - 9.0 | |

| pH for Positive Charge | At least 2 pH units below pKa |

Table 1: Key Properties of this compound

Illustrative Relationship Between pH and Protein Binding Capacity

The binding capacity of this compound is highly dependent on the pH of the buffer system. As the pH increases above the pI of a protein, the protein's net negative charge increases, leading to a stronger interaction with the positively charged this compound and thus a higher binding capacity. The following table provides an illustrative example of how the dynamic binding capacity (DBC) for a model protein like Bovine Serum Albumin (BSA, pI ~4.7) might vary with pH on a this compound resin.

| pH | Net Charge of BSA | Expected Dynamic Binding Capacity (mg/mL) |

| 5.0 | Slightly Negative | Low |

| 6.0 | Moderately Negative | Moderate |

| 7.0 | Negative | High |

| 8.0 | Strongly Negative | Very High |

| 8.5 | Very Strongly Negative | Near Maximum |

| 9.0 | Very Strongly Negative | High (may start to decrease as resin charge diminishes) |

Table 2: Illustrative Example of the Effect of pH on the Dynamic Binding Capacity of Bovine Serum Albumin (BSA) on this compound. These are representative values to demonstrate the trend.

Experimental Protocols

Preparation and Equilibration of this compound Resin

Proper preparation and equilibration of the this compound resin are crucial for achieving reproducible results. The following is a general protocol for preparing a this compound column.

Materials:

-

This compound (dry powder or pre-swollen)

-

Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

-

Regeneration Solution 1 (e.g., 0.5 M NaOH)

-

Regeneration Solution 2 (e.g., 0.5 M HCl)

-

Chromatography Column

-

Deionized Water

Procedure:

-

Swelling (for dry resin): Suspend the dry this compound powder in deionized water and allow it to swell overnight. Alternatively, follow the manufacturer's instructions for swelling. Remove fine particles by decantation.

-

Activation and Washing:

-

Wash the swollen resin with 3-5 column volumes (CV) of deionized water.

-

To activate the resin, wash with 2-3 CV of 0.5 M HCl.

-

Rinse with deionized water until the pH of the effluent is neutral.

-

Wash with 2-3 CV of 0.5 M NaOH.

-

Rinse again with deionized water until the pH of the effluent is neutral.

-

-

Equilibration:

-

Equilibrate the resin with 5-10 CV of the chosen binding buffer until the pH and conductivity of the effluent match that of the buffer.

-

-

Column Packing:

-

Pour the equilibrated resin slurry into the chromatography column.

-

Allow the resin to settle and pack under gravity or with a peristaltic pump at a low flow rate.

-

Once a stable bed is formed, wash the column with an additional 2-3 CV of binding buffer.

-

Determining the Optimal pH for Protein Binding (pH Scouting)

To maximize the binding of a target protein to this compound, it is essential to determine the optimal pH. This can be achieved through a pH scouting experiment.

Materials:

-

Equilibrated this compound resin

-

A series of binding buffers with varying pH values (e.g., in 0.5 pH unit increments from pH 6.0 to 9.0)

-

Protein sample, dialyzed or buffer-exchanged into a low ionic strength buffer

-

Microcentrifuge tubes or a 96-well filter plate

-

Spectrophotometer or other protein quantification assay method

Procedure:

-

Prepare Resin Aliquots: Dispense a small, equal volume of the equilibrated this compound slurry into a series of microcentrifuge tubes or wells of a filter plate.

-

Buffer Exchange: Centrifuge the resin aliquots to remove the storage buffer and resuspend them in the series of different pH binding buffers. Repeat this step twice to ensure the resin is fully equilibrated in each respective buffer.

-

Protein Binding: Add a known amount of the protein sample to each resin aliquot.

-

Incubation: Incubate the samples with gentle mixing for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Separation: Centrifuge the tubes to pellet the resin. If using a filter plate, apply vacuum or centrifugation to separate the unbound fraction.

-

Quantify Unbound Protein: Measure the protein concentration in the supernatant (unbound fraction) for each pH point.

-

Determine Optimal pH: The pH at which the lowest concentration of unbound protein is detected is the optimal pH for binding.

Visualization of Workflows

The following diagrams illustrate the key decision-making and experimental workflows in this compound chromatography.

Caption: Decision workflow for selecting the optimal binding pH.

Caption: Standard experimental workflow for this compound chromatography.

References

The Evolution of a Cornerstone: A Technical Guide to Cellulose-Based Ion Exchangers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and application of cellulose-based ion exchangers, a foundational technology in the purification of biomolecules. From their early beginnings to their current indispensable role in drug development, these materials have continuously evolved to meet the demands of advancing scientific frontiers. This guide provides a comprehensive overview, including historical milestones, comparative quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their purification endeavors.

A Journey Through Time: The History and Development of Cellulose-Based Ion Exchangers

The story of cellulose-based ion exchangers is intrinsically linked to the broader history of chromatography. The pioneering work of Mikhail Tsvet in the early 1900s, who first used a column packed with an adsorbent to separate plant pigments, laid the groundwork for all subsequent chromatographic techniques. However, it was the development of ion exchange chromatography in the 1930s by T.I. Taylor and Harold C. Urey, initially using inorganic zeolite, that set the stage for the separation of molecules based on charge.[1]

The true potential of ion exchange for biological separations was unlocked in the mid-20th century. A significant breakthrough came from the work of Elbert A. Peterson and Herbert A. Sober, who developed the first cellulose-based ion exchangers suitable for protein purification.[2][3] Their research led to the creation of diethylaminoethyl (DEAE)-cellulose and carboxymethyl (CM)-cellulose, which offered a hydrophilic matrix that minimized non-specific binding of proteins, a major challenge with earlier synthetic resins.

The initial forms of these ion exchangers were fibrous or powdered, which, while effective, suffered from poor flow characteristics and limited resolution. The subsequent evolution to microgranular and eventually beaded forms of cellulose dramatically improved the mechanical stability and chromatographic performance of these materials.[4][5] This advancement allowed for higher flow rates, increased resolution, and greater reproducibility, solidifying the place of cellulose-based ion exchangers as a robust and versatile tool in the biochemist's arsenal.

At a Glance: Quantitative Comparison of Cellulose-Based Ion Exchangers

The selection of an appropriate ion exchanger is critical for successful protein purification. The following tables provide a comparative summary of the key quantitative parameters for the two most common types of cellulose-based ion exchangers: DEAE-Cellulose (an anion exchanger) and CM-Cellulose (a cation exchanger).

Table 1: General Properties of this compound Ion Exchangers

| Property | Typical Value | Description |

| Matrix | Beaded Cellulose | Provides a hydrophilic and macroporous support. |

| Functional Group | Diethylaminoethyl (DEAE) | A weak anion exchange group. |

| Ionic Capacity | 0.10 - 1.4 mmol/g (dry) | A measure of the number of charged groups per gram of resin. |

| Particle Size | 25 - 100 µm | Influences flow rate and resolution. |

| Recommended pH Range | 2 - 9 | The operational pH range for effective binding. |

| Binding Capacity | Up to 900 mg/g (for BSA) | The amount of a specific protein that can bind to the resin. |

| Recommended Flow Rate | ≥ 40 cm/h | The optimal flow rate for efficient separation. |

Table 2: General Properties of CM-Cellulose Ion Exchangers

| Property | Typical Value | Description |

| Matrix | Beaded Cellulose | A hydrophilic support with good flow properties. |

| Functional Group | Carboxymethyl (CM) | A weak cation exchange group. |

| Ionic Capacity | ~1.0 mmol/g | Indicates the density of charged groups. |

| Particle Size | 25 - 60 µm | Affects the resolution and backpressure of the column. |

| Recommended pH Range | 4.5 - 10 | The pH range where the functional group is ionized. |

| Binding Capacity | >1000 mg/g (for Lysozyme) | The capacity for a specific, oppositely charged protein. |

| Maximum Flow Rate | ~50 mL/min | The maximum achievable flow rate under typical conditions. |

In the Lab: Detailed Experimental Protocols

Reproducibility in scientific research hinges on meticulous and well-documented methodologies. This section provides detailed protocols for the synthesis of cellulose-based ion exchangers and their application in protein purification.

Synthesis of Carboxymethyl-Cellulose (CM-Cellulose)

This protocol describes the synthesis of CM-Cellulose from raw cellulose material.

Materials:

-

Purified cellulose (e.g., from cotton linters)

-

Sodium hydroxide (NaOH) solution

-

Sodium monochloroacetate (SMCA)

-

Ethanol

-

Acetic acid

Procedure:

-

Alkalization (Mercerization):

-

Suspend the purified cellulose powder in an ethanol-water solution.

-

Add a concentrated NaOH solution to the slurry and stir at a controlled temperature. This process, known as mercerization, activates the cellulose by swelling the fibers and making the hydroxyl groups more accessible.

-

-

Etherification:

-

Add a solution of sodium monochloroacetate (SMCA) to the activated cellulose slurry.

-

Heat the reaction mixture to the specified temperature and maintain for the designated reaction time to allow the carboxymethyl groups to attach to the cellulose backbone via an ether linkage.

-

-

Neutralization and Washing:

-

After the reaction is complete, neutralize the mixture with a dilute solution of acetic acid.

-

Wash the resulting CM-Cellulose product extensively with ethanol and then water to remove unreacted reagents and byproducts.

-

-

Drying:

-

Dry the purified CM-Cellulose in an oven at a controlled temperature until a constant weight is achieved.

-

Synthesis of Diethylaminoethyl-Cellulose (this compound) from Cotton Linter

This protocol outlines the synthesis of this compound, a weak anion exchanger, from cotton linter.

Materials:

-

Cotton linter

-

Sodium hydroxide (NaOH) solution

-

2-chloro-N,N-diethyl-ethylamine hydrochloride

-

Isopropanol

-

Deionized water

Procedure:

-

Pre-treatment of Cotton Linter:

-

Mechanically pulp the raw cotton linter to increase the surface area.

-

Treat the pulped linter with a concentrated NaOH solution at room temperature to produce alkali cellulose.

-

Wash the alkali cellulose with deionized water until neutral.

-

-

Etherification:

-

Suspend the alkali cellulose in an isopropanol-water mixture.

-

Add 2-chloro-N,N-diethyl-ethylamine hydrochloride to the slurry.

-

Heat the reaction mixture under reflux for several hours.

-

-

Washing and Neutralization:

-

After the reaction, filter the mixture and wash the solid product with deionized water.

-

Neutralize the this compound by washing with a dilute acid solution, followed by extensive washing with deionized water until the pH of the filtrate is neutral.

-

-

Drying:

-

Dry the final this compound product in a vacuum oven at a moderate temperature.

-

Protocol for Protein Purification using a this compound Column

This protocol provides a general workflow for the purification of a target protein using a pre-packed this compound column.

Materials:

-

This compound column

-

Equilibration buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0)

-

Elution buffer (high ionic strength, e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)

-

Wash buffer (same as equilibration buffer)

-

Protein sample, dialyzed against the equilibration buffer

-

Fraction collector

-

UV spectrophotometer

Procedure:

-

Column Equilibration:

-

Wash the this compound column with 5-10 column volumes (CV) of the equilibration buffer to ensure the pH and ionic strength are uniform throughout the resin.

-

-

Sample Loading:

-

Load the pre-dialyzed protein sample onto the column at a controlled flow rate. Proteins with a net negative charge at the working pH will bind to the positively charged DEAE groups.

-

-

Washing:

-

Wash the column with 5-10 CV of the wash buffer to remove any unbound or weakly bound proteins and other impurities.

-

-

Elution:

-

Elute the bound proteins by applying a linear gradient of increasing salt concentration (from 0% to 100% elution buffer) or by a step elution with a high salt concentration buffer. The increasing salt concentration disrupts the electrostatic interactions between the proteins and the resin, causing the proteins to elute. Proteins with a weaker net negative charge will elute at a lower salt concentration, while more highly charged proteins will require a higher salt concentration to elute.

-

-

Fraction Collection and Analysis:

-

Collect fractions throughout the elution process.

-

Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm.

-

Analyze the fractions containing the protein of interest using SDS-PAGE to assess purity.

-

Visualizing the Process: Workflows and Pathways

Understanding the logical flow of experiments and the biological context of the purified molecules is crucial for effective research. The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to cellulose-based ion exchange chromatography.

The Logic of Ion Exchange Chromatography

This diagram illustrates the fundamental principle of anion exchange chromatography using a cellulose-based matrix.

Caption: Logical workflow of anion exchange chromatography.

Experimental Workflow for Monoclonal Antibody (mAb) Purification

Cellulose-based ion exchangers are integral to the downstream processing of therapeutic monoclonal antibodies. This workflow illustrates a typical purification process.

Caption: Downstream purification workflow for monoclonal antibodies.

Purification of a Kinase for Signaling Pathway Studies

The purification of active enzymes is essential for studying cellular signaling. This diagram shows the purification of a Mitogen-Activated Protein (MAP) Kinase and its subsequent use in studying a signaling pathway.

Caption: Purification of MAP Kinase and its role in a signaling pathway.

Conclusion

From their humble beginnings as powdered cellulose derivatives to the highly engineered beaded media of today, cellulose-based ion exchangers have remained a cornerstone of biopurification. Their inherent hydrophilicity, coupled with the ability to be functionalized for both anion and cation exchange, makes them a versatile and powerful tool for researchers, scientists, and drug development professionals. By understanding their historical development, quantitative characteristics, and the practical aspects of their use, the scientific community can continue to leverage these remarkable materials to unravel the complexities of biological systems and develop life-saving therapeutics.

References

A Technical Guide to the Physical Characteristics of DEAE-Cellulose Beads for Researchers and Drug Development Professionals

Introduction

Diethylaminoethyl (DEAE)-cellulose is a positively charged resin widely employed in ion-exchange chromatography for the purification of negatively charged biomolecules such as proteins and nucleic acids.[1][2] The matrix consists of cellulose beads that have been derivatized with diethylaminoethanol, conferring a weak anion-exchange property.[1][3] The performance of DEAE-cellulose in chromatographic separations is intrinsically linked to its physical and chemical characteristics. This guide provides an in-depth overview of these properties, along with experimental protocols for its use.

Core Physical and Chemical Properties

The efficacy of this compound as a chromatography resin is determined by a range of physical parameters that can vary between different commercial preparations. These characteristics influence the resolution, capacity, and flow rate of the chromatographic separation.

Data Summary of this compound Bead Characteristics

The following tables summarize the key physical and chemical characteristics of various this compound products.

Table 1: General Physical and Chemical Properties of this compound

| Characteristic | Description |

| Functional Group | Diethylaminoethyl (DEAE) [-CH₂-CH₂-N-(CH₂-CH₃)₂] |

| Exchanger Type | Weak anion exchanger[3] |

| Appearance | White microgranular fibrous or beaded solid |

| Matrix | Beaded cellulose or cross-linked agarose |

| Counter Ion | Typically Chloride (Cl⁻) |

| Chemical Stability | Stable in commonly used aqueous buffers, 1.0 M acetic acid, 1.0 M NaOH, 8 M Urea, 8 M guanidine hydrochloride, ethanol, and methanol. Oxidizing agents should be avoided. |

| Physical Stability | Negligible volume variation due to changes in pH or ionic strength. |

Table 2: Comparative Specifications of Commercial this compound Resins

| Parameter | DEAE Cellulose (DE52) | DEAE Sephacel | DEAE Sepharose CL-6B | DEAE Sepharose Fast Flow |

| Bead/Particle Size | 25 - 60 µm | 40 - 160 µm (mean: 100 µm) | 45 - 165 µm (mean: ~90 µm) | 45 - 165 µm (mean: ~90 µm) |

| Ion-Exchange Capacity | 0.9 - 1.4 mmol/g (dry) | 0.10 - 0.14 mmol Cl⁻/mL resin | 0.14 - 0.18 mmol Cl⁻/mL resin | 0.11 - 0.16 mmol Cl⁻/mL resin |

| Protein Binding Capacity | 550 - 900 mg BSA/g (dry) at pH 8.5 | ~160 mg HSA/mL resin | 170 mg HSA/mL gel | 110 mg HSA/mL gel |

| Maximum Flow Rate | 50 mL/min | ≥ 40 cm/h | Not specified | Not specified |

| pH Stability (Operational) | Effective range pH 5 - 9 | 2 - 12 | 3 - 12 | 2 - 12 |

| Exclusion Limit (Daltons) | Not specified | ~1 x 10⁶ (globular proteins) | ~4 x 10⁶ | ~4 x 10⁶ |

| Supplied Form | Preswollen | Preswollen in 24% ethanol | Suspension in 20% ethanol with 0.5 M NaCl | Suspension in 20% ethanol |

Experimental Protocols

Preparation of this compound for Chromatographic Use

Proper preparation of the this compound resin is crucial for achieving optimal separation.

For Dry Resin (e.g., some forms of this compound):

-

Swelling: Suspend the dry resin in approximately 5 volumes of distilled water. Allow it to settle for 30-45 minutes. The settled volume is considered the Column Volume (CV).

-

Washing and Activation:

-

Filter the suspension.

-

Resuspend the resin in 2 CV of 0.1 M NaOH containing 0.5 M NaCl and stir for 10 minutes.

-

Wash the resin with 2 CV of the same solution in a Buchner funnel under gentle suction.

-

Repeat the wash with 2 CV of 0.1 M HCl containing 0.5 M NaCl.

-

Wash with 5-10 CV of distilled or deionized water until the effluent pH is 5 or greater.

-